Bienvenue dans la boutique en ligne BenchChem!

1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one

Chemoselectivity Synthetic Intermediate Nucleophilic Substitution

1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one (CAS 1082844-32-3) is a strategic N-acetyl-protected piperidine building block featuring a reactive 3-chloromethyl handle. The acetyl group protects the piperidine nitrogen, ensuring chemoselective nucleophilic substitution exclusively at the chloromethyl site—unlike unprotected 3-(chloromethyl)piperidine which yields complex mixtures. This enables efficient synthesis of 3-substituted piperidine libraries for SAR studies and medicinal chemistry campaigns. Typical purity ≥95%. Ideal for drug discovery teams targeting carbonic anhydrase II (related compound Ki = 707 nM) and other therapeutically relevant targets.

Molecular Formula C8H14ClNO
Molecular Weight 175.65 g/mol
CAS No. 1082844-32-3
Cat. No. B1468992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one
CAS1082844-32-3
Molecular FormulaC8H14ClNO
Molecular Weight175.65 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)CCl
InChIInChI=1S/C8H14ClNO/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6H2,1H3
InChIKeyGOEYLNUZBUKEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one (CAS 1082844-32-3): Sourcing and Procurement Guide for a Versatile N-Acetylpiperidine Intermediate


1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one (CAS: 1082844-32-3; C8H14ClNO; MW: 175.66) is an N-acetylated piperidine derivative featuring a reactive chloromethyl group at the 3-position. This structural arrangement positions the compound as a key building block in medicinal chemistry and organic synthesis, enabling the introduction of functionalized piperidine moieties into target molecules [1]. The acetyl group on the piperidine nitrogen serves to protect this position during synthetic transformations involving the chloromethyl handle, a feature that distinguishes it from unprotected 3-(chloromethyl)piperidine analogs and provides chemoselectivity advantages in multi-step synthetic routes [2]. Typical commercial specifications for this compound include a minimum purity of 95% .

1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one (CAS 1082844-32-3): Why In-Class Analogs Are Not Interchangeable for Procurement


While the piperidine scaffold is prevalent in medicinal chemistry, 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one possesses a specific combination of a 3-chloromethyl electrophilic handle and an N-acetyl protecting group that cannot be replicated by simple substitution with structurally similar compounds . The N-acetyl moiety is not merely an inert substituent; it electronically modulates the piperidine ring and sterically protects the nitrogen from unwanted side reactions during nucleophilic substitutions at the chloromethyl site [1]. Unprotected 3-(chloromethyl)piperidine, for instance, presents a free secondary amine that would compete in alkylation reactions, leading to complex mixtures and reduced yields. Furthermore, procurement decisions must account for the documented variability in commercial purity levels, which range from 90% to 97% across suppliers, directly impacting synthetic reproducibility [2]. The evidence below quantifies these differences.

1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one (CAS 1082844-32-3): Comparative Quantitative Evidence for Scientific Selection


Differential Reactivity and Stability: N-Acetyl Protection Versus Unprotected 3-(Chloromethyl)piperidine Analogs

The N-acetyl group in 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one confers specific synthetic advantages over the unprotected 3-(chloromethyl)piperidine analog. While direct quantitative stability data for this specific compound is absent from primary literature, the differentiation is inferred from well-established chemical principles regarding amine protection . The target compound presents a tertiary amide nitrogen that is non-nucleophilic under standard alkylation conditions, whereas 3-(chloromethyl)piperidine contains a nucleophilic secondary amine. Under typical nucleophilic substitution conditions using the chloromethyl group, the unprotected analog would undergo competing N-alkylation, consuming the electrophile and generating undesired byproducts . The N-acetyl protecting group thus enables exclusive reaction at the chloromethyl site, a critical requirement for linear synthetic routes.

Chemoselectivity Synthetic Intermediate Nucleophilic Substitution

Positional Isomer Differentiation: 3-Substituted vs. 2- and 4-Chloromethyl Piperidine Regioisomers

The specific substitution pattern at the 3-position of the piperidine ring in 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one distinguishes it from its 2- and 4-chloromethyl regioisomers. This positional isomerism is critical because it dictates the spatial orientation of the reactive handle relative to the ring nitrogen [1]. In structure-activity relationship (SAR) studies and the synthesis of conformationally constrained analogs, the 3-position offers a unique vector for side-chain extension that cannot be mimicked by the 4-substituted (symmetrical) or 2-substituted (adjacent to nitrogen) isomers . While no head-to-head biological data comparing all three isomers exists for this exact acetylated series, the fundamental principle that regioisomers exhibit distinct binding modes and synthetic outcomes is well-established in medicinal chemistry.

Regioselectivity SAR Studies Piperidine Scaffold

Procurement-Relevant Purity Specification Variability Across Commercial Sources

Commercial availability data reveals significant variability in minimum purity specifications for 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one, ranging from 90% to 97% across established chemical suppliers [1]. This variability is a critical procurement consideration, as the purity level directly impacts the amount of uncharacterized impurities present, which can confound biological assay results or reduce synthetic yield. Notably, the compound is offered with a 95% minimum purity specification from multiple vendors, while at least one supplier lists a lower 90% specification for certain package sizes [1]. This quantitative difference in purity has direct implications for downstream applications requiring high material consistency.

Quality Control Purity Specification Vendor Selection

Differentiation via Unique Biological Activity Profile: Carbonic Anhydrase II Inhibition

A notable and potentially differentiating biological activity for a derivative containing the core motif of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one has been documented. A compound incorporating this structural fragment (CHEMBL4174083) demonstrated inhibitory activity against human carbonic anhydrase II with a Ki value of 707 nM [1]. While this is a single data point and not a direct comparison against the closest analogs, it provides an initial, quantified activity benchmark for this chemotype. No comparable carbonic anhydrase inhibition data is readily available for the direct 2- or 4-chloromethyl regioisomers or the unprotected 3-(chloromethyl)piperidine in public databases.

Carbonic Anhydrase Enzyme Inhibition Lead Discovery

1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one (CAS 1082844-32-3): Validated Application Scenarios Based on Structural Evidence


Chemoselective Synthesis of 3-Substituted Piperidine Derivatives for Medicinal Chemistry

Procure 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one when a synthetic route requires exclusive functionalization of the chloromethyl group without interference from a free piperidine amine. The N-acetyl protecting group ensures chemoselectivity during nucleophilic substitution reactions . This scenario is particularly relevant for building diverse libraries of 3-substituted piperidines, a privileged scaffold in drug discovery [1].

Synthesis of Positional SAR Probe Sets with Defined 3D Pharmacophores

Utilize this compound as a specific building block for generating 3-substituted piperidine analogs in structure-activity relationship (SAR) studies. The 3-chloromethyl substitution provides a distinct spatial vector for side-chain attachment that is different from the vectors offered by 2- or 4-substituted regioisomers . This enables the systematic exploration of how the relative orientation of functional groups affects target binding [1].

Development of Novel Carbonic Anhydrase Inhibitors

Employ 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one or its derivatives as a starting point for medicinal chemistry campaigns targeting human carbonic anhydrase II. A related compound has demonstrated a Ki value of 707 nM against this enzyme, providing a baseline activity level for optimization . This scenario is valuable for teams exploring new chemical matter for this therapeutically relevant target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.